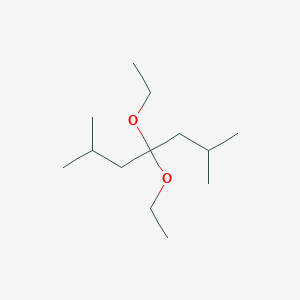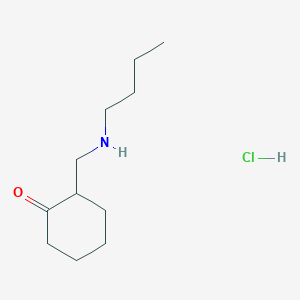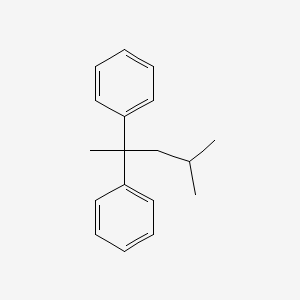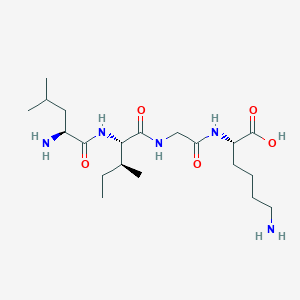
4,4-Diethoxy-2,6-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-2,6-dimethylheptane is an organic compound that belongs to the class of branched alkanes It is characterized by the presence of two ethoxy groups and two methyl groups attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-2,6-dimethylheptane typically involves the alkylation of a suitable precursor with ethyl groups. One common method is the reaction of 2,6-dimethylheptane with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the ethoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 4,4-Diethoxy-2,6-dimethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alkanes.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
4,4-Diethoxy-2,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diethoxy-2,6-dimethylheptane involves its interaction with molecular targets through its ethoxy and methyl groups. These interactions can lead to various chemical transformations, depending on the nature of the target molecules and the reaction conditions. The pathways involved typically include nucleophilic attack, electrophilic addition, and radical formation.
類似化合物との比較
4,4-Dimethylheptane: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.
2,6-Dimethylheptane: Similar backbone but without the ethoxy groups, leading to different chemical properties.
4,4-Dimethoxy-2-butanone: Contains methoxy groups instead of ethoxy groups, resulting in different reactivity.
Uniqueness: 4,4-Diethoxy-2,6-dimethylheptane is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
585538-77-8 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC名 |
4,4-diethoxy-2,6-dimethylheptane |
InChI |
InChI=1S/C13H28O2/c1-7-14-13(15-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 |
InChIキー |
NIZSFUDPJLNWCO-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(C)C)(CC(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)

![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)

![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)



